

Comparative Analysis of DG013A Binding to ERAP1 and ERAP2

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Compound of Interest		
Compound Name:	DG013A	
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Endoplasmic reticulum aminopeptidases ERAP1 and ERAP2 are critical enzymes in the adaptive immune response, responsible for the final trimming of antigenic peptides before their presentation by Major Histocompatibility Complex (MHC) class I molecules. Their significant roles in immunity have made them attractive targets for therapeutic intervention in autoimmune diseases and cancer. **DG013A**, a phosphinic acid pseudotripeptide, is a potent inhibitor of these M1-family zinc-metallopeptidases. This guide provides a detailed structural and quantitative comparison of **DG013A**'s interaction with ERAP1 and ERAP2, supported by experimental data.

Structural Comparison of the DG013A Binding Mode

Crystal structures have revealed that **DG013A** binds within the catalytic sites of both ERAP1 (PDB: 6M8P) and ERAP2 (PDB: 4JBS) in a closed conformation, acting as a transition-state analogue.[1][2][3] The binding mode shares several canonical features, driven by key pharmacophores on the inhibitor.

Key Interactions in ERAP1:

- Zinc Coordination: The central phosphinic acid group directly coordinates with the catalytic zinc ion (Zn²⁺) and interacts with the catalytic tyrosine residue (Tyr438).[1][4]
- N-Terminus Recognition: The primary amine of **DG013A** settles into the N-terminal binding pocket, forming interactions that mimic the binding of a natural peptide substrate.[1][4]



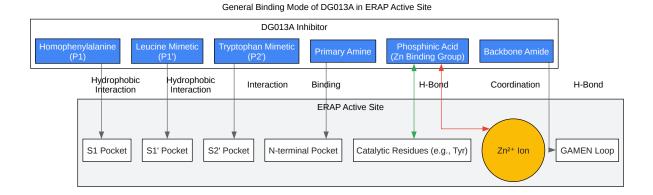
- Specificity Pockets: The inhibitor's side chains occupy the enzyme's specificity pockets. The
 homophenylalanine, leucine, and tryptophan mimetic groups bind in the S1, S1', and S2'
 pockets, respectively.[1][4]
- GAMEN Loop: The backbone amide of DG013A interacts with the conserved GAMEN loop
 of the enzyme.[1][4]
- Solvent Exposure: The primary amide of the tryptophan moiety points towards the solvent and does not form direct interactions with the protein.[1][4]

Key Interactions in ERAP2:

- Zinc Coordination: Similar to ERAP1, the phosphinic group chelates the active site Zn²⁺ ion and is further stabilized by hydrogen bonds with Glu371 and Tyr455.[2]
- Specificity Pockets: The homophenylalanine side chain engages in hydrophobic interactions within the S1 pocket, while the leucine side chain is stabilized in the shallow hydrophobic S1' pocket.[2]
- Structural Differences: While the overall binding orientation is highly similar in both enzymes, subtle differences in the architecture of the specificity pockets can influence inhibitor affinity and selectivity.[2][5] For instance, the S2' pocket of ERAP1 lacks an aromatic residue found in ERAP2 (Ser869 in ERAP1 vs. Tyr892 in ERAP2), which can alter the stacking interactions with the inhibitor's P2' residue.[6]

The following diagram illustrates the generalized binding model of a phosphinic inhibitor like **DG013A** within the active site of ERAP enzymes.





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Caption: Generalized binding of **DG013A** in the ERAP active site.

Quantitative Data: Inhibitory Potency

DG013A is a potent, low-nanomolar inhibitor of both ERAP1 and ERAP2. However, it displays limited selectivity between the two, and also potently inhibits other related M1 aminopeptidases, such as Aminopeptidase N (APN).[4]

Enzyme	IC ₅₀ (nM)	Reference(s)
ERAP1	33	[7]
36	[8]	
ERAP2	11	[7]
APN	3.7	[4]



IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values denote higher potency.

Experimental Protocols

The structural and quantitative data presented are based on established biochemical and crystallographic methods.

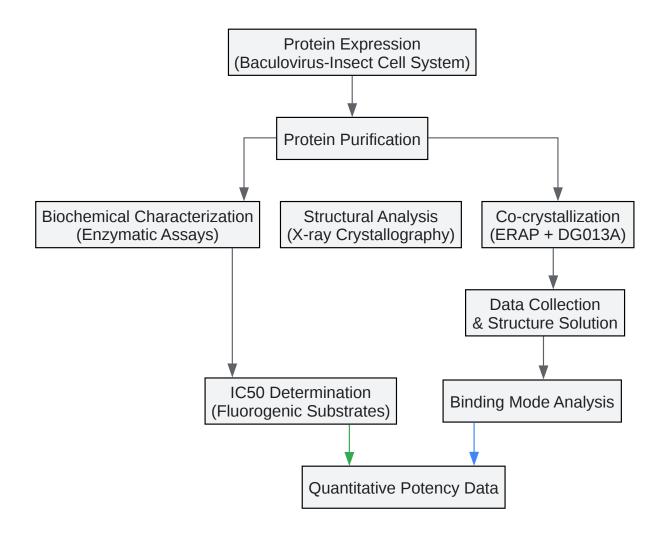
- 1. Recombinant Protein Production
- Expression System: Recombinant human ERAP1 and ERAP2 proteins were produced using a baculovirus expression system in insect cells (e.g., Hi5™).[8]
- Purification: The expressed proteins were purified from cell lysates using standard chromatography techniques to ensure high purity for subsequent assays and crystallization.
- 2. Enzymatic Inhibition Assay (IC₅₀ Determination)
- Principle: The inhibitory potency of DG013A was determined by measuring the reduction in the rate of hydrolysis of a fluorogenic peptide substrate in the presence of varying concentrations of the inhibitor.
- Procedure:
 - A fixed concentration of recombinant ERAP1 (e.g., 5 nM) or ERAP2 (e.g., 10 nM) was pre-incubated with a serial dilution of DG013A.[4]
 - The enzymatic reaction was initiated by adding a specific fluorogenic substrate. For ERAP1, L-Leucine-7-amido-4-methylcoumarin (L-AMC) was used, while L-Arginine-7amido-4-methylcoumarin (R-AMC) was used for ERAP2, reflecting the substrate preferences of each enzyme.[4][9]
 - The fluorescence signal, resulting from the cleavage of the AMC group from the substrate,
 was monitored over time using a fluorescence plate reader.
 - Initial reaction rates were calculated and plotted against the inhibitor concentration.



- IC₅₀ values were determined by fitting the resulting dose-response curves using a non-linear regression model (e.g., four-parameter variable slope).[4]
- 3. X-ray Crystallography
- Complex Formation: Purified ERAP1 or ERAP2 protein was co-crystallized with the inhibitor DG013A.
- Crystallization: Crystals of the protein-inhibitor complex were grown using vapor diffusion techniques.
- Data Collection and Structure Determination: The crystals were exposed to a high-intensity X-ray beam. The resulting diffraction data were collected and processed to determine the three-dimensional atomic structure of the ERAP-DG013A complex to high resolution (e.g., 1.66 Å for the ERAP1 complex).[3]

The workflow for characterizing an inhibitor like **DG013A** is summarized in the diagram below.





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Caption: Workflow for structural and biochemical analysis of DG013A.

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